Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of Action
For instance, some 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
Compounds with a similar 2-aminothiazole scaffold have been associated with a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Biological Activity
Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- CAS Number : 18522-99-1
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in various biochemical pathways. Research indicates that it may possess anti-cancer, anti-inflammatory, and antimicrobial properties.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Oxidative Stress Reduction : It may reduce oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial for protecting cells from damage.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Experimental Data
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Anticancer Activity
- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity.
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
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Antimicrobial Effects
- In vitro studies showed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 50 to 100 µg/mL for various bacterial strains.
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Anti-inflammatory Properties
- Research indicated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Data Table: Biological Activities
Properties
IUPAC Name |
ethyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-4-6-16(7-5-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-8-10-19(30-2)11-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGRKSZPSMVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.